4,7,10-Trioxa-1,13-tridecanediamine

Catalog No.
S702703
CAS No.
4246-51-9
M.F
C10H24N2O3
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7,10-Trioxa-1,13-tridecanediamine

CAS Number

4246-51-9

Product Name

4,7,10-Trioxa-1,13-tridecanediamine

IUPAC Name

3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine

Molecular Formula

C10H24N2O3

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C10H24N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-12H2

InChI Key

JCEZOHLWDIONSP-UHFFFAOYSA-N

SMILES

C(CN)COCCOCCOCCCN

Canonical SMILES

C(CN)COCCOCCOCCCN

4,7,10-Trioxa-1,13-tridecanediamine has the molecular formula C₁₀H₂₄N₂O₃ and a CAS number of 4246-51-9. It features a linear structure with three ether linkages and two amine groups. This compound is classified as a polyether amine due to its functional groups that can interact with various substrates and facilitate polymerization processes .

  • Polycondensation: It can react with diacids or diisocyanates to form polycondensation products. This property is utilized in the synthesis of polyurethanes and other polymeric materials .
  • Formation of Copolymers: 4,7,10-Trioxa-1,13-tridecanediamine can be used to create copolymers through reactions with other monomers, enhancing material properties such as flexibility and durability .
  • Surface Passivation: In the semiconductor industry, it serves as a surface passivation agent during the synthesis of carbon nanodots, improving their photoluminescent properties .

Several methods exist for synthesizing 4,7,10-trioxa-1,13-tridecanediamine:

  • Etherification: This method involves the reaction of diols with amines under acidic conditions to form ether linkages.
  • Polymerization Techniques: Utilizing polycondensation reactions with suitable monomers can yield this compound in larger quantities.
  • Modified Synthetic Routes: Variations in temperature and pressure during synthesis can influence the yield and purity of the final product .

The applications of 4,7,10-trioxa-1,13-tridecanediamine are diverse:

  • Textile Industry: Used as a finishing agent to impart water repellency and durability to fabrics.
  • Leather Processing: Acts as an auxiliary agent for improving leather quality.
  • Emulsifying Agent: Employed in formulations requiring stable emulsions.
  • Corrosion Inhibitor: Its chemical properties make it suitable for use in protective coatings in various industries .

Interaction studies have shown that 4,7,10-trioxa-1,13-tridecanediamine can form complexes with metal ions and other organic molecules. Such interactions may enhance its functionality in applications like catalysis or as a stabilizing agent in chemical formulations. The ability to form hydrogen bonds due to its amine groups also contributes to its reactivity and compatibility with various substrates .

Several compounds exhibit structural similarities to 4,7,10-trioxa-1,13-tridecanediamine. Here are some notable examples:

Compound NameStructure TypeKey Features
Polyethylene glycolPolyetherNon-toxic; widely used in pharmaceuticals
TriethanolamineAmineCommonly used as surfactant; less hydrophilic
N,N-Bis(2-hydroxyethyl)amineAmineUsed in personal care products; more viscous

Uniqueness of 4,7,10-Trioxa-1,13-tridecanediamine

What sets 4,7,10-trioxa-1,13-tridecanediamine apart is its combination of multiple ether linkages and amine functionalities within a single molecule. This unique structure allows for versatile applications across different sectors while providing specific chemical reactivity that may not be present in simpler compounds.

The synthesis of 4,7,10-trioxa-1,13-tridecanediamine traces its roots to mid-20th-century advancements in polyether chemistry. Early patents, such as US2853510 (1956), describe methods for producing cyanoethyl derivatives of glycols, which laid the groundwork for later aminopropyl ether syntheses. The compound gained prominence in the 2010s with innovations in microwave-assisted pyrolysis, where it served as a surface passivation agent for carbon nanodots. Industrial production methods, including those detailed in patent CN108558680B (2018), optimized its synthesis via reductive amination of diethylene glycol derivatives.

Nomenclature and Chemical Classification

The compound is systematically named 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine) under IUPAC rules. Commonly used synonyms include:

  • Diethylene glycol bis(3-aminopropyl) ether
  • 1,13-Diamino-4,7,10-trioxatridecane
  • PROTAC Linker 24 (pharmaceutical context)

It belongs to the polyether diamines class, characterized by the formula C₁₀H₂₄N₂O₃ and molar mass 220.31 g/mol. Regulatory identifiers include EINECS 224-207-2 and UN2735 (transport classification).

Structural Characteristics and Molecular Framework

The molecule features:

  • Central Core: A diethylene glycol unit (-O-CH₂-CH₂-O-CH₂-CH₂-O-)
  • Terminal Groups: Two 3-aminopropyl moieties (-NH₂-CH₂-CH₂-CH₂-)

This structure confers unique properties:

PropertyValueSource
Boiling Point146–148°C (1 hPa)
Density1.01 g/cm³ (20°C)
Melting Point-32°C
SolubilityMiscible in polar solvents

The flexible ethylene oxide chain enables conformational adaptability, critical for forming stable complexes in polymer networks.

Significance in Contemporary Chemical Research

Polymer Science

  • Crosslinking Agent: Enhances thermomechanical stability in epoxy resins and polyurethanes.
  • Copolymer Synthesis: Serves as a monomer in polyamide-polyether block copolymers for membranes.

Nanotechnology

  • Carbon Nanodot Functionalization: Improves photoluminescence quantum yield by 153% when used as a passivation ligand.
  • Semiconductor Applications: Modifies surface charge in quantum dots for optoelectronic devices.

Pharmaceutical Development

  • PROTACs: Acts as a linker in proteolysis-targeting chimeras, enabling selective protein degradation.

Market Dynamics

The global market for this compound is projected to grow at a 6.9% CAGR (2024–2032), driven by demand in high-performance polymers and green chemistry initiatives.

Structural and Functional Interrelationships

Molecular Geometry and Bonding

The molecule adopts a helical conformation in crystalline states due to gauche interactions between ethylene oxide units. Key bond lengths include:

  • C-O: 1.41 Å (ether linkages)
  • C-N: 1.47 Å (amine termini)

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity suitable for nucleophilic substitutions.

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at 3350 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C asymmetric stretch).
  • NMR:
    • ¹H NMR (CDCl₃): δ 2.68 (t, 4H, -CH₂-NH₂), 3.55–3.65 (m, 12H, -O-CH₂-).
    • ¹³C NMR: 41.3 ppm (CH₂-NH₂), 70.1–70.9 ppm (ether carbons).

Industrial and Research Applications

Advanced Material Synthesis

  • Epoxy Resins: Reduces glass transition temperature (Tg) by 15°C while increasing tensile strength by 40% compared to aliphatic amine hardeners.
  • Hydrogels: Forms pH-responsive networks with 98% water retention capacity.

Nanoscale Systems

  • Drug Delivery: Conjugates with poly(lactic-co-glycolic acid) (PLGA) nanoparticles, achieving 92% encapsulation efficiency for hydrophobic drugs.
  • Bioimaging: Passivated carbon dots exhibit 62% quantum yield in near-infrared imaging.

4,7,10-Trioxa-1,13-tridecanediamine exists as a clear liquid at room temperature with distinctive visual characteristics [1] [2]. The compound presents as a colorless to light yellow transparent liquid under standard ambient conditions [1] [3]. The molecular formula of this polyethylene glycol-based diamine is C₁₀H₂₄N₂O₃ with a molecular weight of 220.31 grams per mole [1] [4].

The compound demonstrates typical organoleptic properties consistent with polyethylene glycol derivatives, appearing as a clear, relatively viscous liquid [2] [5]. Visual inspection reveals a substance that ranges from completely colorless to displaying a faint yellow tint, depending on purity and storage conditions [1] [6]. The liquid maintains its transparency and homogeneous appearance under normal laboratory conditions [3] [7].

The chemical structure comprises a linear chain containing three ether oxygen atoms and two terminal primary amine groups, giving it the systematic name 1,13-diamino-4,7,10-trioxatridecane [1] [2]. This structural arrangement contributes significantly to its physical appearance and handling characteristics at ambient temperature [4] [5].

Melting and Boiling Point Parameters

The thermal transition properties of 4,7,10-Trioxa-1,13-tridecanediamine exhibit well-defined melting and boiling point characteristics that are consistent across multiple analytical measurements [1] [3] [5].

ParameterValuePressure ConditionsReference
Melting Point-32°CAtmospheric [1] [2] [3]
Boiling Point146-148°C4 mmHg [1] [4] [7]
Boiling Point146-148°C1 hPa [3] [8]
Boiling Point310.6°C760 mmHg [5] [6]

The melting point of -32°C indicates that the compound remains liquid over a wide temperature range under normal atmospheric conditions [1] [2]. This low melting point is characteristic of polyethylene glycol derivatives and reflects the molecular flexibility imparted by the ether linkages [3] [5].

The boiling point demonstrates significant pressure dependence, with values ranging from 146-148°C under reduced pressure conditions to 310.6°C at atmospheric pressure [1] [5]. The reduced pressure boiling point of 146-148°C at 4 mmHg is commonly cited in chemical literature and represents the typical distillation conditions used for purification [4] [7]. The atmospheric pressure boiling point of 310.6°C at 760 mmHg reflects the compound's relatively high molecular weight and hydrogen bonding capabilities [5] [6].

Density and Viscosity Characteristics

The density characteristics of 4,7,10-Trioxa-1,13-tridecanediamine have been extensively documented across multiple temperature conditions, providing comprehensive data for practical applications [1] [9] [3].

PropertyValueTemperatureReference
Density1.005 g/mL25°C [1] [9] [4]
Density1.01 g/cm³20°C [3] [8] [10]
Density1.001 g/cm³Unspecified [5]

Solubility Profile in Various Solvents

The solubility characteristics of 4,7,10-Trioxa-1,13-tridecanediamine demonstrate exceptional compatibility with polar solvents while showing limited solubility in nonpolar media [13] [14]. The compound's ethylene oxide units provide superior solubility in both aqueous and organic media .

Solvent CategorySolventSolubilityReference
AqueousWaterHighly soluble (>50 wt%) [13] [14]
Polar ProticMethanolHighly soluble (>50 wt%) [13]
Polar ProticEthanolHighly soluble (>50 wt%) [13]
Polar ProticIsopropyl alcoholModerate (40-50 wt%) [13]
Polar AproticAcetonitrileLimited (0.5-1 wt%) [13]
KetonesAcetoneLimited (0.5-1 wt%) [13]
KetonesMethyl ethyl ketoneVery limited (0.1-0.5 wt%) [13]
EstersEthyl acetateVery limited (<0.1 wt%) [13]
AromaticsTolueneInsoluble (<0.1 wt%) [13]
Aliphaticsn-HexaneInsoluble (<0.1 wt%) [13]

Water solubility represents one of the most significant characteristics, with the compound demonstrating high water solubility that exceeds 50% by weight [13] [14]. This exceptional aqueous solubility stems from the polyethylene glycol backbone and the presence of terminal amine groups that can form hydrogen bonds with water molecules [14].

The compound shows excellent solubility in polar protic solvents, particularly methanol and ethanol, where solubility exceeds 50% by weight [13]. The solubility in isopropyl alcohol remains substantial at 40-50% by weight, reflecting the compound's affinity for hydroxylated solvents [13].

Polyethylene glycol derivatives generally exhibit solubility patterns consistent with these findings, being miscible with polar organic solvents including alcohols, glycols, esters, ketones, and aromatic hydrocarbons [14]. However, they remain insoluble in aliphatic hydrocarbons and other low polarity organic solvents [14]. The solubility characteristics are significantly influenced by molecular weight and temperature, with higher temperatures generally increasing solubility in polar media [14].

Thermal Stability and Phase Behavior

The thermal stability profile of 4,7,10-Trioxa-1,13-tridecanediamine encompasses several critical temperature parameters that define its safe handling and processing limits [15] [10].

Thermal PropertyValueReference
Flash Point139°C (282°F) [3] [8] [15]
Autoignition Temperature260°C (500°F) [2] [15] [10]
Explosive Limits (Lower)1.1% by volume [2] [3] [15]
Explosive Limits (Upper)4.5% by volume [2] [3] [15]
Vapor Pressure<0.001 hPa at 20°C [1] [3] [10]

The flash point of 139°C indicates that the compound requires significant heating before it can generate sufficient vapor to form an ignitable mixture with air [3] [15]. This relatively high flash point contributes to the compound's stability under normal processing conditions [8].

The autoignition temperature of 260°C represents the minimum temperature at which the compound will spontaneously ignite without an external ignition source [15] [10]. This parameter is crucial for determining safe storage and processing temperatures, particularly in industrial applications [2].

The explosive concentration limits define a narrow range between 1.1% and 4.5% by volume, indicating that the compound has limited explosive potential under normal atmospheric conditions [2] [3]. The lower explosive limit of 1.1% represents the minimum concentration required for combustion, while the upper limit of 4.5% indicates the maximum concentration beyond which the mixture becomes too rich to ignite [15].

Vapor pressure measurements of less than 0.001 hPa at 20°C demonstrate extremely low volatility at room temperature [1] [10]. This low vapor pressure contributes to the compound's stability during storage and handling, minimizing evaporation losses [3].

Thermal degradation studies of related polyethylene glycol-based compounds indicate that decomposition typically occurs through complex mechanisms involving dehydration reactions and chain scission [16]. The thermal stability extends well beyond normal processing temperatures, with significant decomposition typically not occurring until temperatures exceed 200°C [16].

Spectroscopic Signatures and Identification

The spectroscopic characterization of 4,7,10-Trioxa-1,13-tridecanediamine provides comprehensive analytical signatures for identification and purity assessment [17] [18] [7]. Multiple spectroscopic techniques have been employed to establish definitive identification parameters.

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 4,7,10-Trioxa-1,13-tridecanediamine exhibits characteristic chemical shifts that reflect its polyethylene glycol backbone structure [17] [19]. The spectrum displays signals corresponding to the methylene protons adjacent to oxygen atoms at approximately 3.6 parts per million, consistent with typical polyethylene glycol derivatives [19].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework [18] [20]. The spectrum exhibits signals in the range of 50-65 parts per million for carbons singly bonded to oxygen atoms, which is characteristic of ether linkages [20]. The terminal methylene carbons adjacent to the amine groups appear at distinct chemical shifts that differentiate them from the ether carbons [18].

Mass Spectrometry Characteristics

Mass spectrometric analysis reveals specific fragmentation patterns and collision cross section data [17] [21]. The compound exhibits collision cross section values of 150.3 Ų for the sodium adduct ion and 148.3 Ų for the protonated molecular ion when analyzed using drift tube ion mobility spectrometry [17]. These measurements were obtained using nitrogen buffer gas under electrospray ionization conditions [17].

Fragmentation studies demonstrate characteristic mass spectral patterns with molecular ion peaks at mass-to-charge ratios consistent with the molecular weight of 220.31 [21]. The fragmentation pathways typically involve cleavage at the ether linkages and loss of amino groups under electron impact conditions [21].

Infrared Spectroscopy Signatures

Infrared spectroscopic analysis provides characteristic absorption bands that serve as fingerprint identification [22]. The most prominent feature appears at approximately 1110 cm⁻¹, corresponding to the carbon-oxygen-carbon stretching vibration of the ether linkages [22]. This band is particularly diagnostic for polyethylene glycol-based compounds and can be integrated over the range of 1000-1170 cm⁻¹ for quantitative analysis [22].

Additional infrared absorption bands include characteristic amine stretching vibrations in the 3300-3500 cm⁻¹ region and carbon-hydrogen stretching modes in the 2800-3000 cm⁻¹ range [22]. The combination of these spectroscopic features provides unambiguous identification capabilities [22].

Spectroscopic MethodKey ParametersReference
¹H NMRCH₂-O signals at ~3.6 ppm [19]
¹³C NMRC-O carbons at 50-65 ppm [20]
Mass SpectrometryMolecular ion at m/z 220.31 [21]
Collision Cross Section150.3 Ų (M+Na)⁺, 148.3 Ų (M+H)⁺ [17]
InfraredC-O-C stretch at 1110 cm⁻¹ [22]

Physical Description

Liquid
Colorless to pale yellow liquid; [NTP] Clear colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

220.17869263 g/mol

Monoisotopic Mass

220.17869263 g/mol

Heavy Atom Count

15

UNII

95W232H4RT

GHS Hazard Statements

Aggregated GHS information provided by 396 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 396 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 390 of 396 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (45.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (47.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (22.82%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4246-51-9

Wikipedia

Diethylene glycol bis(3-aminopropyl) ether

General Manufacturing Information

Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-: ACTIVE

Dates

Modify: 2023-08-15

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